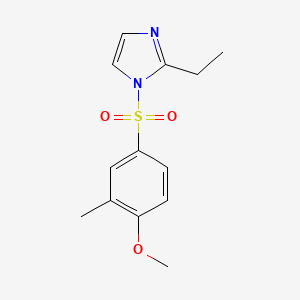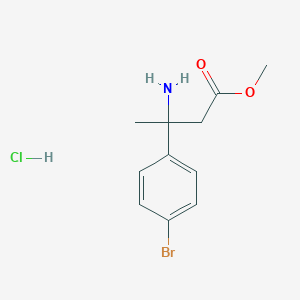
Clorhidrato de 3-amino-3-(4-bromofenil)butanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride, also known as MABP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MABP is a derivative of the amino acid tryptophan and is structurally similar to the neurotransmitter serotonin.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is not fully understood, but it is believed to act on the serotonin system in the brain. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is thought to increase the availability of serotonin in the synaptic cleft by inhibiting the reuptake of serotonin by presynaptic neurons. This results in an increase in serotonin neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has been shown to increase serotonin levels in the brain and to have neuroprotective effects. In vitro studies have shown that Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has anticancer properties and can induce apoptosis in cancer cells. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride in lab experiments is its specificity for the serotonin system, which allows for more targeted studies. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is its potential toxicity, which may limit its use in certain experiments. Additionally, Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride's effects may vary depending on the species and strain of animal used in studies, which may limit its applicability to human studies.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an antidepressant or anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride and its effects on the serotonin system. Finally, more studies are needed to determine the safety and efficacy of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride in human subjects.
Métodos De Síntesis
Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride can be synthesized through a multistep process starting from tryptophan. The first step involves the protection of the amino group of tryptophan, followed by the bromination of the phenyl ring using N-bromosuccinimide. The resulting intermediate is then reacted with methyl acrylate to obtain Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride. Finally, the product is purified and converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
Síntesis Química
“Clorhidrato de 3-amino-3-(4-bromofenil)butanoato de metilo” es un compuesto químico con el número CAS: 2225146-67-6 . Se utiliza a menudo en el campo de la síntesis química. La estructura única del compuesto lo convierte en un componente valioso en la creación de nuevas moléculas .
Actividades Biológicas
Hay un estudio que investiga las actividades biológicas de un nuevo derivado de pirazolina sintetizado . Aunque el compuesto del estudio no es exactamente “this compound”, sí contiene un grupo 4-bromofenil similar. Esto sugiere que “this compound” podría tener potencialmente actividades biológicas similares .
Actividades Farmacológicas
Las pirazolinas y sus derivados, que comparten una estructura similar a la del “this compound”, han demostrado poseer diversas actividades farmacológicas. Estas incluyen actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales .
Estudios de Neurotoxicidad
El mismo estudio también investiga los potenciales neurotóxicos del nuevo derivado de pirazolina sintetizado sobre la actividad de la AChE y el nivel de MDA en el cerebro de las alevines . Esto sugiere que “this compound” podría potencialmente utilizarse en estudios de neurotoxicidad similares .
Propiedades
IUPAC Name |
methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSWUBDYXLFHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

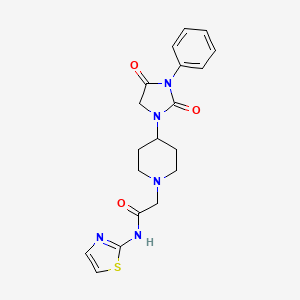
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
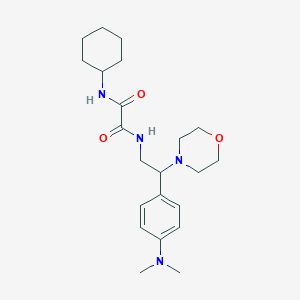
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)

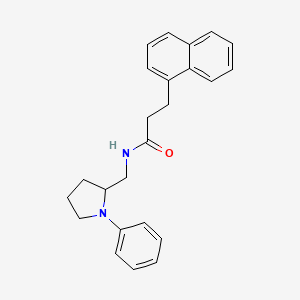
![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)




